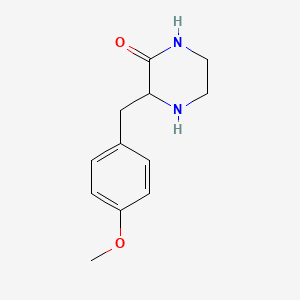

3-(4-Methoxy-benzyl)-piperazin-2-one

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methyl]piperazin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-16-10-4-2-9(3-5-10)8-11-12(15)14-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |

InChI Key |

GTMUQFKKJHYIAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Methoxybenzyl)piperazin-2-one typically involves the reaction of 4-methoxybenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Methoxybenzyl)piperazin-2-one may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Methoxybenzyl)piperazin-2-one can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

®-3-(4-Methoxybenzyl)piperazin-2-one has found applications in several areas of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(4-Methoxybenzyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural differences and molecular properties of 3-(4-Methoxy-benzyl)-piperazin-2-one and related compounds:

Key Differences and Implications

Substituent Effects :

- Methoxy vs. Trifluoromethyl : The methoxy group is electron-donating, enhancing π-π stacking, while trifluoromethyl is electron-withdrawing, increasing resistance to metabolic degradation .

- Pyridinyl vs. Benzyl : Pyridine-containing analogs (e.g., compound 107) exhibit stronger Mpro inhibition, likely due to hydrogen bonding with the pyridinyl nitrogen .

Pharmacokinetics: The methoxy group in this compound may improve blood-brain barrier penetration compared to polar groups like sulfonyl (e.g., 4-(3-Amino-4-methoxybenzenesulfonyl)piperazin-2-one) .

Biological Activity

3-(4-Methoxy-benzyl)-piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a 4-methoxybenzyl group. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methoxybenzyl group enhances its binding affinity, while the piperazine ring facilitates hydrogen bonding, which is crucial for modulating target activities .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through the inhibition of poly (ADP-ribose) polymerase (PARP) activity. In studies involving human breast cancer cells, it was found to enhance the cleavage of PARP1 and increase the activity of CASPASE 3/7, indicating its potential as a therapeutic agent in oncology .

| Compound | IC50 (μM) | PARP1 Inhibition (%) | CASPASE Activity |

|---|---|---|---|

| This compound | 18 | 82.1% at 100 μM | Increased in a dose-dependent manner |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess significant activity against various bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context.

Study on Breast Cancer Cells

In a detailed study published in Molecules, compounds similar to this compound were tested for their ability to inhibit PARP1 activity. The results showed that these compounds could significantly inhibit the enzyme's catalytic activity, comparable to established PARP inhibitors like Olaparib .

In Silico Studies

Computational analyses have demonstrated that this compound interacts favorably with the active sites of target enzymes, providing insights into its potential as a lead compound for drug development. The HOMO-LUMO analysis indicated favorable electronic properties conducive to biological activity .

Future Directions

Given its promising biological activities, further investigations are warranted to explore:

- Structure-Activity Relationships (SAR): Understanding how variations in structure affect biological activity.

- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic potential in animal models.

- Combination Therapies: Assessing the efficacy of this compound in combination with other anticancer agents.

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-Methoxy-benzyl)-piperazin-2-one, and what critical reaction conditions must be controlled?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A standard route includes:

- Piperazine Intermediate Formation : Reacting ethylenediamine with a dihaloalkane under basic conditions to construct the piperazine ring.

- Substitution and Functionalization : Introducing the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions. For example, alkylation using 4-methoxybenzyl chloride under anhydrous conditions with a base like K₂CO₃.

- Critical Conditions : Temperature control (often 0–25°C for sensitive intermediates), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric precision to minimize side products. Purification via column chromatography or recrystallization is essential .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., methoxybenzyl proton signals at δ 3.8 ppm and aromatic protons at δ 6.8–7.2 ppm).

- X-ray Crystallography : Resolves absolute configuration and bond angles using programs like SHELXL for refinement. For example, SHELX software has been widely used for small-molecule crystallography .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., m/z calculated for C₁₂H₁₆N₂O₂: 220.12; observed: 220.11) .

Advanced: How can researchers resolve discrepancies in biological activity data observed for structurally similar piperazin-2-one derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen vs. methoxy groups) and correlate with activity. For example, bromine substitution may enhance lipophilicity and CNS penetration compared to methoxy groups .

- Data Normalization : Control for assay variability (e.g., cell line sensitivity, incubation time) using internal standards.

- Computational Docking : Predict binding affinities to targets (e.g., serotonin receptors) using software like AutoDock to rationalize experimental discrepancies .

Advanced: What strategies are employed to optimize the enantiomeric purity of chiral piperazin-2-one derivatives during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-ethylenediamine derivatives) to induce asymmetry.

- Asymmetric Catalysis : Employ catalysts like chiral BINAP-metal complexes for enantioselective alkylation or cyclization.

- Regiospecific Protonation : As demonstrated in chiral piperazin-2-one synthesis, protonation of enamide precursors under controlled pH can yield >95% enantiomeric excess .

Advanced: How do computational modeling approaches complement experimental data in predicting the pharmacodynamic properties of this compound?

Methodological Answer:

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with GPCRs) to predict binding modes and residence times.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, metabolic stability, and toxicity. For example, the methoxy group may reduce metabolic oxidation compared to halogenated analogs .

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to rationalize nucleophilic attack sites on the piperazine ring .

Basic: What are the standard protocols for crystallographic structure determination of piperazin-2-one derivatives, and which software tools are recommended?

Methodological Answer:

- Data Collection : Use synchrotron radiation or Cu-Kα sources for high-resolution diffraction.

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement. SHELX programs are robust for small-molecule structures, even with twinned data .

- Validation : Check with PLATON for missed symmetry and CCDC databases for structural comparisons.

Advanced: In multi-step syntheses of this compound, how can reaction intermediates be stabilized to prevent degradation?

Methodological Answer:

- Low-Temperature Storage : Store sensitive intermediates (e.g., enamines) at –20°C under inert gas.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during functionalization.

- In Situ Quenching : For unstable intermediates, proceed directly to the next step without isolation. For example, EDC/HOBt-mediated coupling minimizes epimerization in peptide-like derivatives .

Advanced: How do electron-donating substituents (e.g., methoxy groups) influence the reactivity and biological target interactions of piperazin-2-one derivatives?

Methodological Answer:

- Electronic Effects : Methoxy groups increase electron density on the benzyl ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450).

- Hydrogen Bonding : The methoxy oxygen can act as a hydrogen bond acceptor, improving solubility and membrane permeability.

- Comparative Studies : Substituting methoxy with chloro groups (electron-withdrawing) reduces CNS activity but increases antibacterial efficacy, as seen in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.